Carbonic Anhydrase Inhibition Potency Differentiation by Substituent-Induced Conformational Constraint
A critical limitation is the absence of direct experimental data for this precise compound. This analysis relies on class-level inference. In a published study on structurally related thiophene-sulfonamides, the most potent compound (Molecule 4) displayed a Ki of 66.49 ± 17.15 nM against hCA-I, while the least potent analog showed a Ki of 234.99 ± 15.44 µM—a >3,500-fold difference [1]. The target compound's unique 3,5-dimethyl-4-methoxy substitution on the benzenesulfonamide ring is predicted to enforce a specific dihedral angle between the aromatic ring and the sulfonamide group, which can critically alter the positioning of the sulfonamide nitrogen for zinc coordination compared to an unsubstituted or para-substituted analog. This conformational constraint, absent in simpler N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, is a key differentiator.
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase I (hCA-I) |
|---|---|
| Target Compound Data | No direct quantitative data available. Predicted to be within the active range based on pharmacophore alignment. |
| Comparator Or Baseline | Best (Molecule 4) and worst in-class thiophene-sulfonamide: Ki = 66.49 ± 17.15 nM and 234.99 ± 15.44 µM, respectively |
| Quantified Difference | >3,500-fold difference in Ki across the class, demonstrating extreme sensitivity to structural modifications. |
| Conditions | In vitro enzymatic assay using purified human erythrocyte hCA-I, esterase activity method. |
Why This Matters
This demonstrates that potency is not a class-wide property; it is exquisitely controlled by specific substituent patterns, making empirical testing of the exact compound necessary for any study targeting CA isoforms.
- [1] Alım, Z., Köksal, Z., & Karaman, M. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. https://doi.org/10.1007/s43440-020-00149-4 View Source
